[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl is a compound that combines the structural features of triazolopyridine and boronic acid pinacol ester. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both triazole and boronic acid moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl typically involves the formation of the triazolopyridine core followed by the introduction of the boronic acid pinacol ester group. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free tandem reaction. This process includes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic route. The use of microwave irradiation can be advantageous for large-scale synthesis due to its efficiency and eco-friendly nature. Additionally, the process demonstrates good functional group tolerance and can yield the desired product in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid pinacol ester with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acidic or Basic Conditions: Employed for hydrolysis reactions.
Major Products Formed
Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Resulting from hydrolysis of the boronic acid pinacol ester group.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including acting as inhibitors for various enzymes and receptors.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules through reactions like Suzuki-Miyaura coupling.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl involves its interaction with specific molecular targets. For instance, the triazolopyridine moiety can act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The boronic acid group can form reversible covalent bonds with diols, which is useful in drug delivery and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the triazolopyridine moiety.
1,2,4-Triazolo[1,5-a]pyridine: Lacks the boronic acid pinacol ester group.
Uniqueness
The uniqueness of [1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound in both synthetic organic chemistry and medicinal chemistry.
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2.ClH/c1-11(2)12(3,4)18-13(17-11)9-5-6-16-10(7-9)14-8-15-16;/h5-8H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHXIQPLDTZSDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=NN3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096331-21-2 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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